3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound features a thieno[2,3-d]pyrimidine core structure with methyl and methylsulfanyl substituents, which contribute to its chemical properties and potential biological activities. Its molecular formula is and it has a molecular weight of approximately 226.31 g/mol. The compound is recognized for its diverse applications in medicinal chemistry and materials science.
The synthesis of 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves several synthetic routes:
The synthesis often begins with readily available precursors like 2-aminothiophenes and involves multiple steps including condensation reactions and cyclization, which can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
The molecular structure of 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be represented by its canonical SMILES notation: CC1=CC(=CC=C1)CSC2=NC(=O)N(C(=S)C)C(=O)N2C
.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves interactions with biological targets such as enzymes or receptors. The presence of the sulfur atom and the heterocyclic structure enhances its ability to bind to these targets, potentially influencing various biological pathways and exhibiting therapeutic effects.
This compound typically appears as a crystalline solid with specific melting points depending on purity and synthesis conditions.
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, making it suitable for further derivatization in synthetic applications.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: